molecular formula C11H10ClN5OS B047487 N-Acetyltizanidine CAS No. 173532-15-5

N-Acetyltizanidine

Cat. No.: B047487
CAS No.: 173532-15-5
M. Wt: 295.75 g/mol
InChI Key: NBGDKTHDTLEUQJ-UHFFFAOYSA-N
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Description

N-Acetyltizanidine is an organic compound with the chemical formula C11H10ClN5OS. It is a derivative of tizanidine, a centrally acting muscle relaxant used to treat muscle spasticity. This compound is characterized by its unique structure, which includes a thiazoline ring and an acetyl group. This compound is relatively stable and soluble in many organic solvents .

Mechanism of Action

Target of Action

N-Acetyltizanidine is a derivative of Tizanidine . Tizanidine is an alpha-2 adrenergic agonist . The primary targets of Tizanidine are the alpha-2 adrenergic receptors, which are found in the central nervous system . These receptors play a crucial role in inhibiting the release of norepinephrine, thereby reducing the transmission of pain signals in the spinal cord and brain .

Mode of Action

This compound, like Tizanidine, interacts with its targets, the alpha-2 adrenergic receptors, by binding to them . This binding results in presynaptic inhibition of excitatory neurotransmitters, leading to a decrease in the firing of neurons that promote muscle spasms . This interaction results in the reduction of muscle spasticity .

Biochemical Pathways

The action of this compound affects various biochemical pathways. As an alpha-2 adrenergic agonist, it impacts the noradrenergic system, leading to the inhibition of norepinephrine release . This action can affect downstream effects such as the reduction of muscle spasticity and pain signal transmission .

Pharmacokinetics

Based on the pharmacokinetics of tizanidine, it can be inferred that this compound may have similar properties . Tizanidine is rapidly absorbed, reaching peak plasma concentration approximately 1 hour after administration . It has a half-life of around 6 hours . The pharmacokinetics of Tizanidine can be altered by chronic liver and renal disease, as well as exercise .

Result of Action

The primary result of this compound’s action is the reduction of muscle spasticity . By inhibiting the release of excitatory neurotransmitters that cause the firing of neurons promoting muscle spasm, this compound helps manage muscle spasms that may result from multiple sclerosis, stroke, an acquired brain injury, or a spinal cord injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyltizanidine can be synthesized through various methods. One common approach involves the reaction of N-Acetyl-5-chlorothiazolin-2-imine with tizanidine. The reaction typically requires specific organic synthesis techniques and conditions, such as controlled temperature and the use of appropriate solvents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: N-Acetyltizanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Comparison with Similar Compounds

Uniqueness of N-Acetyltizanidine: this compound is unique due to its specific structure, which includes an acetyl group and a thiazoline ring. This structure provides distinct pharmacokinetic and metabolic properties compared to other similar compounds .

Properties

IUPAC Name

1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGDKTHDTLEUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201125685
Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173532-15-5
Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173532-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltizanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173532155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLTIZANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H24A2KGEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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